![molecular formula C27H30O5 B141994 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose CAS No. 132732-60-6](/img/structure/B141994.png)
3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose
Overview
Description
3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose is a derivative of D-glucopyranose . It is often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of various diseases .
Synthesis Analysis
The synthesis of 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose involves several steps. One method involves the condensation of 4,6-di-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranosyl bromide with benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside .Molecular Structure Analysis
The molecular formula of 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose is C27H30O5 . The molecular weight is 434.5 g/mol . The structure includes three benzyl groups attached to the oxygen atoms of the 3rd, 4th, and 6th carbon atoms of the glucopyranose ring .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in the ring-opening polymerization based on the configuration of the hydroxyl groups and conformational change of the pyranose ring during polymerization .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 104-108 °C . It has a rotatable bond count of 10 and a hydrogen bond donor count of 1 .Scientific Research Applications
Stereoselective Synthesis
3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose has been utilized in the stereoselective synthesis of various 2-deoxy-α-D-glucopyranosides, showcasing its effectiveness in glycosylation reactions. This process involves the use of alcoholic nucleophiles and trityl tetrakis(pentafluorophenyl)borate as a catalyst, leading to high yields of the desired products (Takeuchi, Higuchi, & Mukaiyama, 1997).
Oligosaccharide Synthesis
The compound plays a significant role in the synthesis of complex oligosaccharides. For instance, its derivatives have been used as glycosyl donors in reactions leading to β-glycosides with complete selectivity. These methodologies are instrumental in synthesizing biologically significant molecules like the human blood-group P1-antigenic determinant (Koto et al., 2000).
Flavonoid 2-Deoxyglucosides Synthesis
The Mitsunobu reaction of flavonoids with 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose has been demonstrated as an effective method for the stereoselective synthesis of flavonoid 2-deoxyglucosides. The absence of a C2 substituent on the sugar moieties results in α- or β-stereoselectivity, primarily controlled by the protecting groups (Han et al., 2018).
Disaccharide Synthesis
An approach involving 1,2-Di-O-acetyl-3,4,6-tri-O-benzyl-β-D-glucopyranose and its analogs has been established for the synthesis of disaccharides. This method provides an efficient route to 2′-deoxy-β-disaccharides, a class of natural molecules with significant importance (Trumtel, Veyrières, & Sinaÿ, 1989).
Glycosylation Techniques
3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose has been used in glycosylation procedures, specifically in synthesizing 2-azido-3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose and its derivatives. These methods involve reagents like p-nitrobenzenesulfonyl chloride and silver trifluoromethanesulfonate, facilitating the creation of complex polysaccharides (Koto et al., 1999).
properties
IUPAC Name |
(4R,5S,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5/c28-26-16-24(30-18-22-12-6-2-7-13-22)27(31-19-23-14-8-3-9-15-23)25(32-26)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2/t24-,25-,26?,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGHLARNGSMEJE-GWDBROLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450284 | |
Record name | 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose | |
CAS RN |
160549-11-1, 132732-60-6 | |
Record name | 2-Deoxy-3,4,6-tris-O-(phenylmethyl)-D-arabino-hexopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160549-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose in chemical synthesis?
A: 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose serves as a versatile starting material for synthesizing various complex molecules. [, , ]. For instance, it can be converted to its bis(tetrahydropyranyl)piperazine dimer, a novel tricyclic heterocycle []. Additionally, it acts as a precursor for synthesizing C-glycosidic analogues of N4-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-L-asparagine, useful tools for studying glycoprotein structures and functions []. Its versatility also extends to creating 2-deoxy-α-D-glucopyranosides, essential components of various natural products and pharmaceuticals [, ].
Q2: Can you elaborate on the use of 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose in glycosylation reactions?
A: 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose plays a crucial role in glycosylation reactions, where it acts as a glycosyl donor [, ]. A significant advantage of using this compound is its ability to undergo stereoselective reactions, yielding primarily the α-anomer of the desired glycoside []. This selectivity is particularly important in carbohydrate chemistry, as the biological activity of glycosides is often dependent on the stereochemistry of the glycosidic linkage.
Q3: What are some of the challenges associated with using 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose in synthesis?
A: While 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose is a valuable building block, working with this compound presents some challenges. One notable challenge is its sensitivity to certain reaction conditions, requiring careful optimization of reaction parameters to prevent unwanted side reactions or degradation []. Additionally, the presence of multiple protecting groups, while necessary for regioselectivity, can complicate subsequent deprotection steps, demanding the development of efficient and mild deprotection strategies [].
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